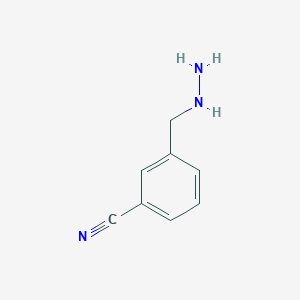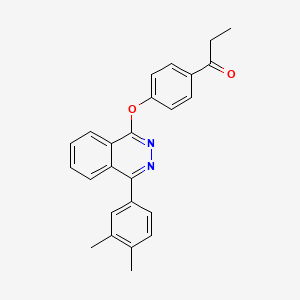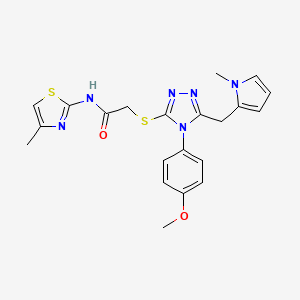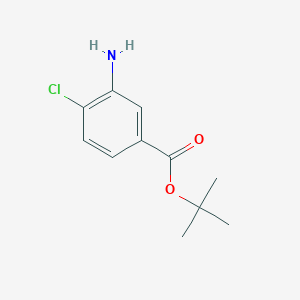
5-(Methylsulfonyl)quinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. It has a molecular formula of C10H9NO3S .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)quinolin-3-ol includes a quinoline core with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. The exact mass is 223.03031432 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Methylsulfonyl)quinolin-3-ol are not detailed in the literature, quinoline derivatives are known to undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
5-(Methylsulfonyl)quinolin-3-ol has a molecular formula of C10H9NO3S and an exact mass of 223.03031432 . It has a complexity of 322, a rotatable bond count of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a topological polar surface area of 75.6, and a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives have shown promising results in the field of anticancer research . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.
Antioxidant Properties
Quinoline compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Use
Quinoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.
Antimalarial Applications
Quinoline-based compounds have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, making them effective antimalarial agents.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have potential anti-SARS-CoV-2 (the virus that causes COVID-19) activity . This suggests that they could be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . Tuberculosis is a serious infectious disease, and the development of new treatments is a key area of medical research.
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and processes, contributing to the production of a wide range of products.
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . Its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Direcciones Futuras
Quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, have potential applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, further studies could explore the biological and pharmaceutical activities of these compounds .
Propiedades
IUPAC Name |
5-methylsulfonylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBWWPZLRLBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)quinolin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)


![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)
